molecular formula C18H20N4O5S B13295208 2-(4-Aminophenyl)-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one

2-(4-Aminophenyl)-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B13295208
M. Wt: 404.4 g/mol
InChI Key: JPGOAFPPOMGGJR-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one is a synthetic organic compound that serves as a valuable chemical building block in research and development. This molecule features a 4-aminophenyl group and a piperazine ring functionalized with a 2-nitrobenzenesulfonyl (o-nosyl) protecting group, a combination that makes it a versatile intermediate for the synthesis of more complex molecules . Piperazine derivatives are of significant interest in medicinal chemistry and drug discovery, often utilized in the construction of compounds with potential pharmacological activity . The primary amine on the aminophenyl moiety provides a handle for further functionalization via amide bond formation or other coupling reactions, while the o-nosyl group on the piperazine nitrogen is a common protecting group that can be selectively removed under mild conditions to reveal a secondary amine for subsequent derivatization . As a key intermediate, this compound is strictly for use in laboratory research and chemical synthesis. It is not intended for diagnostic, therapeutic, or any personal use. Researchers can leverage this building block in the exploration of new chemical entities, particularly in the development of protease inhibitors, kinase inhibitors, and other biologically relevant small molecules . The compound is typically supplied as a powder and should be stored at room temperature in a cool, dry place . For specific handling and safety information, please request the Safety Data Sheet (SDS).

Properties

Molecular Formula

C18H20N4O5S

Molecular Weight

404.4 g/mol

IUPAC Name

2-(4-aminophenyl)-1-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]ethanone

InChI

InChI=1S/C18H20N4O5S/c19-15-7-5-14(6-8-15)13-18(23)20-9-11-21(12-10-20)28(26,27)17-4-2-1-3-16(17)22(24)25/h1-8H,9-13,19H2

InChI Key

JPGOAFPPOMGGJR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CC2=CC=C(C=C2)N)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of the Nitrobenzenesulfonyl-Piperazine Intermediate

The initial step involves introducing the nitrobenzenesulfonyl group onto piperazine, a common approach in medicinal chemistry for modifying pharmacokinetic properties.

Methodology:

  • Reagents: 2-nitrobenzenesulfonyl chloride or an equivalent sulfonylating agent
  • Reaction conditions: Typically performed in an inert solvent such as dichloromethane or acetonitrile, with a base like triethylamine or pyridine to facilitate sulfonylation.
  • Process: The piperazine ring reacts with the sulfonyl chloride, forming a sulfonyl-piperazine linkage.

Supporting Data:

  • A patent describes similar sulfonylation reactions under mild conditions, emphasizing controlled temperature (0–25°C) to prevent overreaction or side reactions.

Reduction of Nitro Group to Amino

The nitro group on the aromatic ring needs to be reduced to an amino group to enable subsequent coupling with the phenyl derivative.

Methodology:

  • Reagents: Catalytic hydrogenation using palladium on carbon or Raney nickel, or chemical reduction with agents like tin chloride or iron filings.
  • Conditions: Typically performed in ethanol or methanol at atmospheric pressure or mild hydrogen pressure, at temperatures around 25–70°C.
  • Alternative: As per recent advances, catalytic hydrogenation is preferred for safety and efficiency.

Note: The literature indicates that catalytic hydrogenation is the most common and reliable method for such reductions, but in industrial settings, transfer hydrogenation or alternative hydrogen donors are considered to mitigate safety hazards.

Coupling of Aminophenyl and Ethanone Moieties

The final step involves attaching the aminophenyl group to the ethanone backbone, often via amidation or reductive amination.

Methodology:

  • Reagents: The amino group on the aromatic ring reacts with an appropriate acyl chloride or ester derivative of the ethanone.
  • Reaction conditions: Usually performed in polar aprotic solvents like dimethylformamide or tetrahydrofuran, with coupling agents such as EDC or HOBT.
  • Catalysis: Sometimes, a base like triethylamine is used to facilitate the reaction.

Supporting Data:

  • Literature suggests that multi-step coupling reactions with controlled temperature and pH yield high purity intermediates suitable for pharmaceutical synthesis.

Innovative Reduction Approach Using Organic Compounds

Recent strategies emphasize replacing hydrogen gas with organic hydrogen donors such as ammonium formate, which was demonstrated in the synthesis of related compounds like mirabegron intermediates. This method offers several advantages:

  • Safety: Eliminates the hazards associated with hydrogen gas.
  • Simplicity: Conducted under mild conditions.
  • Scalability: Suitable for industrial-scale production.

Reaction Conditions:

Parameter Typical Range Preferred Conditions
Solvent Alcohols (methanol, ethanol) Ethanol preferred for environmental reasons
Catalyst Palladium on carbon (5–10%) 10% Pd/C at a ratio of 0.1:1 (w/w) to compound
Temperature 30°C–70°C 60°C–70°C for optimal reduction
Molar Ratio (Ammonium Formate to Compound) 1–20:1 5:1 preferred

Data Tables

Table 1: Summary of Key Reaction Parameters

Step Reagents Solvent Catalyst Temperature Molar Ratios Notes
Sulfonylation 2-nitrobenzenesulfonyl chloride Dichloromethane None 0–25°C - Controlled addition to piperazine
Nitro reduction Ammonium formate Ethanol Pd/C (10%) 60–70°C 5:1 (ammonium formate: compound) Safer alternative to hydrogen gas
Coupling Acyl chloride or ester DMF or THF None Room temp–50°C 1:1 (reactant ratio) EDC/HOBT used for amidation

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and nitro groups.

    Reduction: Reduction of the nitro group to an amino group is a common reaction.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products

    Oxidation: Products may include nitroso and nitro derivatives.

    Reduction: Products include the corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: As a building block for more complex molecules.

    Materials Science: In the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their function. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substitutions

Compound Name Piperazine Substituent Ethanone Substituent Molecular Weight (g/mol) Key Structural Differences Reference ID
2-(4-Aminophenyl)-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one 2-Nitrobenzenesulfonyl 4-Aminophenyl 401.45 Reference compound
2-(4-Aminophenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one Pyrimidin-2-yl 4-Aminophenyl 297.36 Pyrimidine replaces nitrobenzenesulfonyl
2-chloro-1-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one 4-Ethoxybenzenesulfonyl Chloroethyl 346.83 Ethoxy group and chloroethyl vs. nitro/aminophenyl
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(4-aminophenyl)ethan-1-one 4-Fluorobenzyl 4-Aminophenyl 327.41 Fluorobenzyl vs. nitrobenzenesulfonyl
1-{4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl}ethan-1-one 5-Chlorothiophen-2-ylmethyl None (simple ethanone) 256.77 Thiophene and chloro vs. nitro/aminophenyl

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 2-nitrobenzenesulfonyl group in the target compound introduces strong electron-withdrawing effects, contrasting with the electron-donating 4-ethoxybenzenesulfonyl group in or the neutral pyrimidin-2-yl in .
  • Aromatic vs. Heterocyclic Substituents: Compounds like (thiophene) and (pyrimidine) prioritize heterocyclic interactions, while the target compound’s 4-aminophenyl group enhances planar aromatic interactions.

Key Observations :

  • The target compound’s synthesis likely shares steps with , such as nitro group reduction and palladium-mediated coupling. However, yields and purity data are unavailable.
  • Microwave-assisted synthesis (e.g., ) offers higher efficiency compared to traditional methods.

Key Observations :

  • The 2-nitrobenzenesulfonyl group may confer metabolic stability but could reduce bioavailability compared to fluorinated analogs .

Biological Activity

2-(4-Aminophenyl)-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one, also known by its CAS number 1839343-99-5, is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that includes an aminophenyl group and a piperazine ring substituted with a nitrobenzenesulfonyl moiety. The molecular formula is C18H20N4O5S, and it has a molecular weight of approximately 404.4 g/mol .

Chemical Structure

The structure of the compound can be represented as follows:

C18H20N4O5S\text{C}_{18}\text{H}_{20}\text{N}_{4}\text{O}_{5}\text{S}

This structure is characterized by:

  • An aminophenyl group which may enhance interaction with biological targets.
  • A piperazine ring that contributes to the pharmacological properties.
  • A nitrobenzenesulfonyl moiety that may influence the compound's reactivity and biological interactions.

Biological Activity Overview

Preliminary studies suggest that 2-(4-Aminophenyl)-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one exhibits diverse biological activities, particularly in the context of medicinal applications. The compound's unique combination of functional groups allows for potential interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is believed to stem from its ability to interact with specific proteins involved in cellular signaling pathways. Initial findings indicate that it may function as an inhibitor or modulator of certain enzymes, which could lead to therapeutic effects in various diseases.

Binding Affinity and Interaction Studies

Research has focused on understanding how 2-(4-Aminophenyl)-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one binds to specific receptors or enzymes. These studies are crucial for elucidating its mechanism of action and potential therapeutic applications. For instance, the compound's structural features suggest it may interact with adenosine receptors, which play a role in numerous physiological processes .

Case Studies and Experimental Findings

A series of bioassays have been conducted to evaluate the pharmacological effects of this compound. Notably:

  • Neuroprotective Effects : In vitro studies demonstrated that this compound could protect against glutamate-induced neurotoxicity in PC12 cells, indicating potential applications in neurodegenerative diseases .
  • Antimicrobial Activity : Preliminary assessments have suggested that derivatives of similar structures exhibit antibacterial properties against Gram-positive and Gram-negative bacteria, indicating that 2-(4-Aminophenyl)-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one may also possess antimicrobial activity .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis was conducted against structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-(4-Aminophenyl)-1-[4-(2-nitrophenyl)piperazin-1-yl]ethan-1-oneSimilar structure but different substituentsLacks sulfonamide functionality
2-(4-Aminophenyl)-1-[4-(2-sulfophenyl)piperazin-1-yl]ethan-1-oneSulfonamide replaced with a sulfo groupPotentially different solubility and reactivity profiles
2-(4-Aminophenyl)-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]ethan-1-oneContains thiazole instead of nitrobenzene sulfonamideDifferent biological activity due to thiazole ring presence

This table highlights how the distinct combination of functional groups in 2-(4-Aminophenyl)-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one may confer unique reactivity and potential applications not present in similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-aminophenyl)-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one?

  • Methodology : Utilize a multi-step synthesis involving sulfonylation of piperazine derivatives followed by coupling with 4-aminophenylacetophenone. Key steps include:

  • Sulfonylation : React piperazine with 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
  • Coupling : Attach the sulfonylated piperazine to 4-aminophenylacetophenone via nucleophilic acyl substitution.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

Q. How can the structural identity of this compound be confirmed?

  • Methodology : Employ spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify aromatic protons (6.5–8.0 ppm) and ketone/piperazine signals.
  • X-ray Crystallography : Grow single crystals in ethanol/water and resolve the crystal structure to confirm bond angles and stereochemistry .
  • Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to validate the molecular ion peak (expected m/z: ~441.1 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

  • Methodology : Cross-validate using complementary techniques:

  • Dynamic NMR : Detect rotational barriers in sulfonamide groups if splitting is observed in 1H^1H-NMR.
  • DSC/TGA : Assess thermal stability to rule out decomposition interfering with spectral results.
  • Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., Gaussian 16) .

Q. What experimental strategies are effective for studying the compound’s enzyme inhibition mechanisms?

  • Methodology : Design in vitro assays and computational models:

  • Kinetic Assays : Measure IC50_{50} values using fluorogenic substrates (e.g., trypsin-like proteases) and monitor inhibition via fluorescence quenching.
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., carbonic anhydrase) based on sulfonamide interactions.
  • SAR Studies : Modify the nitrobenzenesulfonyl or aminophenyl groups to correlate structural features with inhibitory potency .

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

  • Methodology : Conduct accelerated degradation studies:

  • pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours; analyze degradation products via LC-MS.
  • Thermal Stress : Heat samples to 60°C for 48 hours and monitor decomposition using TLC or HPLC.
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation kinetics .

Data Analysis & Theoretical Frameworks

Q. How to design experiments aligning with existing theories on piperazine-based sulfonamides?

  • Methodology : Link hypotheses to established frameworks:

  • Receptor Theory : Test affinity for serotonin receptors (5-HT1A_{1A}) using radioligand binding assays, given structural similarity to known ligands.
  • QSAR Models : Use descriptors like logP and polar surface area to predict bioavailability and refine synthesis priorities .

Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity studies?

  • Methodology : Apply nonlinear regression models:

  • Four-Parameter Logistic Curve : Fit dose-response data (e.g., IC50_{50} = 15 µM ± 2) using GraphPad Prism.
  • ANOVA with Tukey’s Test : Compare toxicity across cell lines (e.g., HEK293 vs. HepG2) to identify cell-type specificity .

Toxicity & Safety

Q. What in vitro models are recommended for preliminary toxicity screening?

  • Methodology : Use cell-based assays and predictive tools:

  • MTT Assay : Assess viability in human primary hepatocytes after 48-hour exposure.
  • hERG Channel Binding : Patch-clamp electrophysiology to evaluate cardiac risk.
  • Ames Test : Screen for mutagenicity in Salmonella typhimurium TA98/TA100 strains .

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